molecular formula C26H19FN2OS B11542189 4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile

4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile

Cat. No.: B11542189
M. Wt: 426.5 g/mol
InChI Key: MEHXWZDGGSFZHP-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile is a complex organic compound that features a pyridine ring substituted with fluorophenyl, methoxybenzylsulfanyl, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where the pyridine ring is functionalized with the desired substituents. The reaction conditions often include the use of polar aprotic solvents such as dimethylformamide (DMF) and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carboxamide
  • 4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-methanol

Uniqueness

What sets 4-(4-Fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-6-phenylpyridine-3-carbonitrile apart is its specific combination of substituents, which confer unique chemical and biological properties.

Properties

Molecular Formula

C26H19FN2OS

Molecular Weight

426.5 g/mol

IUPAC Name

4-(4-fluorophenyl)-2-[(3-methoxyphenyl)methylsulfanyl]-6-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C26H19FN2OS/c1-30-22-9-5-6-18(14-22)17-31-26-24(16-28)23(19-10-12-21(27)13-11-19)15-25(29-26)20-7-3-2-4-8-20/h2-15H,17H2,1H3

InChI Key

MEHXWZDGGSFZHP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CSC2=C(C(=CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)F)C#N

Origin of Product

United States

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